![molecular formula C22H25ClN2OS B14444712 8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 73805-93-3](/img/structure/B14444712.png)
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[321]octan-3-ol is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic and antiemetic effects
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting with the preparation of the phenothiazine core. The phenothiazine core can be synthesized through the reaction of 2-chloroaniline with sulfur and an oxidizing agent. The resulting 2-chlorophenothiazine is then reacted with 1,3-dibromopropane to introduce the propyl chain. Finally, the azabicyclo[3.2.1]octane moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the compound can lead to the formation of dihydrophenothiazine derivatives.
Substitution: The chlorine atom on the phenothiazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrophenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with various molecular targets, including dopamine receptors. The compound binds to these receptors and modulates their activity, leading to changes in neurotransmitter levels and signaling pathways. This interaction is believed to underlie its pharmacological effects, such as antipsychotic and antiemetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-10H-phenothiazine: A simpler phenothiazine derivative with similar pharmacological properties.
3-(2-Chloro-10H-phenothiazin-10-yl)propanamine: Another phenothiazine derivative with a different side chain.
N,N-Dimethyl-3-(2-chloro-10H-phenothiazin-10-yl)propanamine: A derivative with a dimethylamino group.
Uniqueness
8-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol is unique due to its azabicyclo[3.2.1]octane moiety, which imparts distinct structural and pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
73805-93-3 |
|---|---|
Fórmula molecular |
C22H25ClN2OS |
Peso molecular |
401.0 g/mol |
Nombre IUPAC |
8-[3-(2-chlorophenothiazin-10-yl)propyl]-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C22H25ClN2OS/c23-15-6-9-22-20(12-15)25(19-4-1-2-5-21(19)27-22)11-3-10-24-16-7-8-17(24)14-18(26)13-16/h1-2,4-6,9,12,16-18,26H,3,7-8,10-11,13-14H2 |
Clave InChI |
FVXMKGRYMOKOFX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CC(CC1N2CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


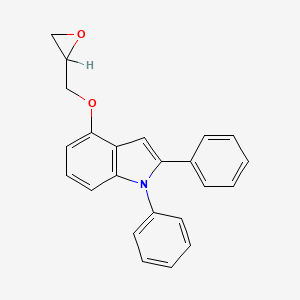
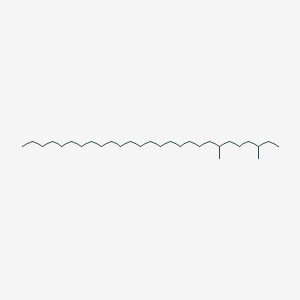
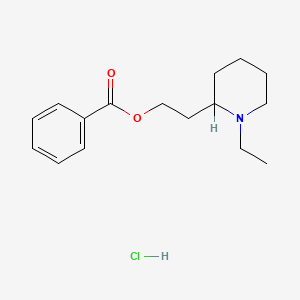
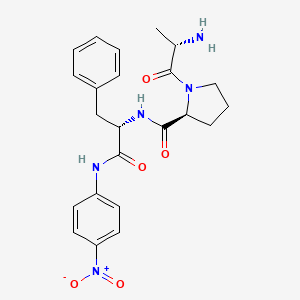
![[3-(4-Tert-butylphenyl)-2-methylpropyl] acetate](/img/structure/B14444674.png)




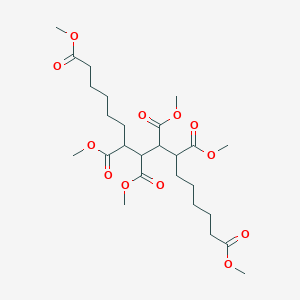
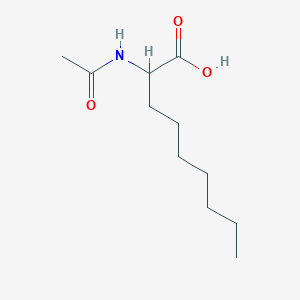
![Spiro[11.12]tetracosan-13-one](/img/structure/B14444706.png)
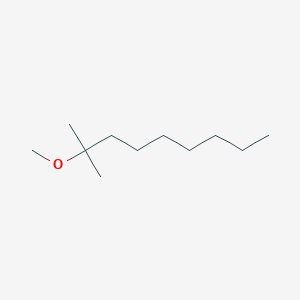
![Benzyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate](/img/structure/B14444713.png)
